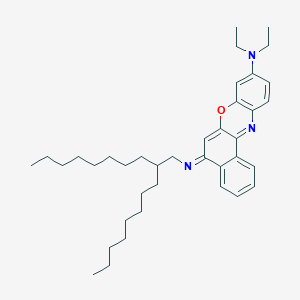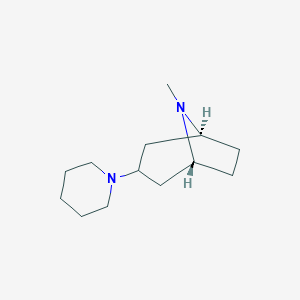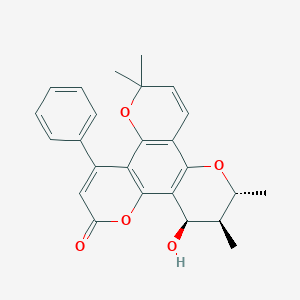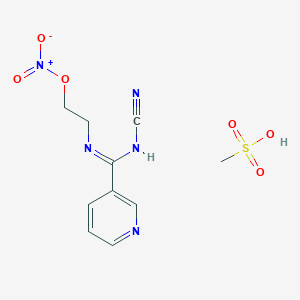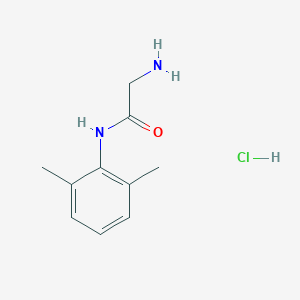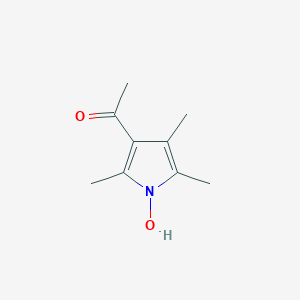
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone, also known as HET, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. HET is a naturally occurring compound found in certain marine organisms and has been synthesized in the laboratory for further study.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has also been shown to inhibit the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to induce apoptosis by activating the caspase cascade. In neurons, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular cells, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have vasodilatory effects by increasing the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is also relatively stable, making it easy to handle and store. One limitation of using 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone. One direction is to further investigate its potential applications in cancer research, neurology, and cardiovascular disease. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective treatments. Additionally, the synthesis of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone derivatives may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is a compound that has gained attention in scientific research due to its potential applications in cancer research, neurology, and cardiovascular disease. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms, and there are several future directions for its study.
Synthesemethoden
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. One such method involves the reaction of 2,4,5-trimethylpyrrole with nitrosyl chloride in the presence of triethylamine to form 1-nitroso-2,4,5-trimethylpyrrole. This intermediate is then reduced with sodium dithionite to form 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neurology, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular disease, 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been shown to have vasodilatory effects, which may help to reduce blood pressure.
Eigenschaften
CAS-Nummer |
131527-58-7 |
|---|---|
Produktname |
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
InChI-Schlüssel |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Kanonische SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Synonyme |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



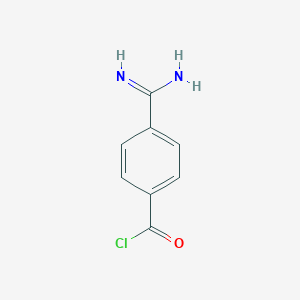

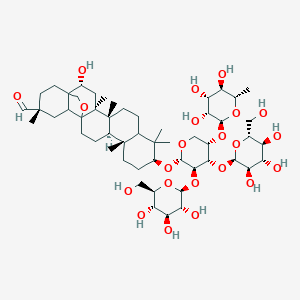
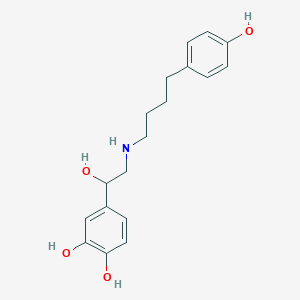

![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
